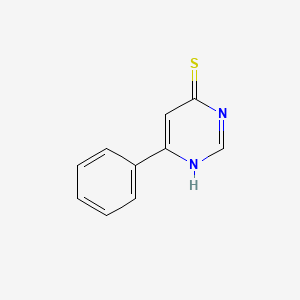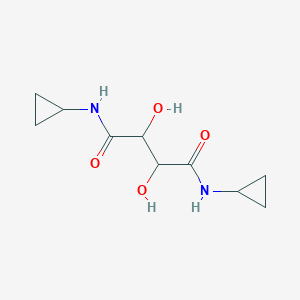
n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide: is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is characterized by the presence of two cyclopropyl groups and two hydroxyl groups attached to a succinamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide involves the reaction of cyclopropylamine with maleic anhydride, followed by subsequent steps to introduce the hydroxyl groups. The reaction conditions typically include:
Cyclopropylamine and Maleic Anhydride Reaction: This step involves the reaction of cyclopropylamine with maleic anhydride in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of hydroxyl and cyclopropyl groups enhances its binding affinity and specificity towards certain enzymes .
相似化合物的比较
Similar Compounds
- N1,N4-Dicyclopropyl-2,3-dihydroxysuccinimide
- N1,N4-Dicyclopropyl-2,3-dihydroxyglutarimide
- N1,N4-Dicyclopropyl-2,3-dihydroxyphthalimide
Uniqueness
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide is unique due to its specific combination of cyclopropyl and hydroxyl groups attached to a succinamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N,N'-dicyclopropyl-2,3-dihydroxybutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c13-7(9(15)11-5-1-2-5)8(14)10(16)12-6-3-4-6/h5-8,13-14H,1-4H2,(H,11,15)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHBJECYEVKOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C(C(=O)NC2CC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
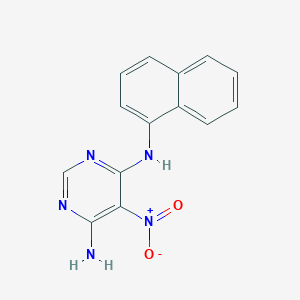

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)
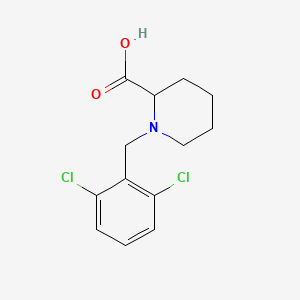
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B2832213.png)
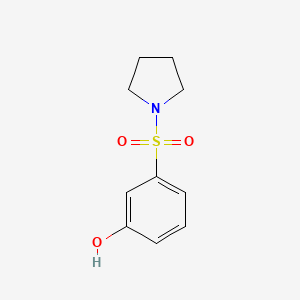
![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)
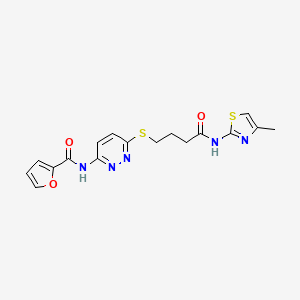
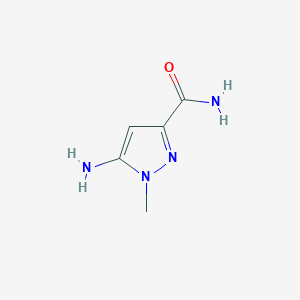
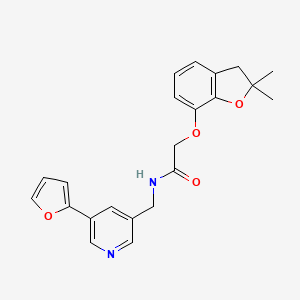
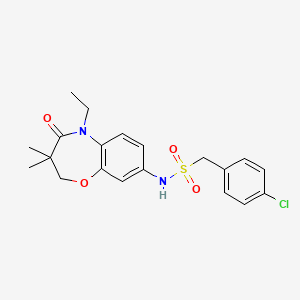
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
